molecular formula C17H24N2O3 B4286963 N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No. B4286963
M. Wt: 304.4 g/mol
InChI Key: ZACBCDWCHWHREI-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, also known as L-655,708, is a compound that has been extensively studied for its pharmacological properties. It belongs to the class of compounds called spirocyclic compounds and has been found to have potential therapeutic applications in various areas of medicine.

Mechanism of Action

N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide acts as a selective antagonist of the GABA-A receptor. It binds to the receptor and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the brain. This results in a decrease in the inhibitory tone in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suppress seizures, and reduce pain sensitivity. It has also been found to have a neuroprotective effect in certain conditions.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is its high selectivity for the GABA-A receptor, which allows for more precise targeting of the receptor. However, its use in lab experiments is limited by its relatively short half-life and its poor solubility in water.

Future Directions

There are several potential future directions for research on N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide. One area of interest is its potential use in the treatment of anxiety disorders, epilepsy, and pain. Other potential applications include its use in the treatment of neurodegenerative disorders and its potential as a tool for studying the GABA-A receptor. Further research is needed to fully understand the potential therapeutic applications of N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide.

Scientific Research Applications

N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been found to have anxiolytic, anticonvulsant, and analgesic properties. Its ability to selectively target the GABA-A receptor has made it a promising candidate for the treatment of anxiety disorders, epilepsy, and pain.

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13(2)14-3-5-15(6-4-14)18-16(20)19-9-7-17(8-10-19)21-11-12-22-17/h3-6,13H,7-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACBCDWCHWHREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(propan-2-yl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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